molecular formula C11H8N2S3 B2929583 2-Methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine-4-thiol CAS No. 732292-19-2

2-Methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine-4-thiol

Cat. No.: B2929583
CAS No.: 732292-19-2
M. Wt: 264.38
InChI Key: RXHAWENUDTUMBB-UHFFFAOYSA-N
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Description

2-Methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine-4-thiol (CAS 732292-19-2) is a high-purity chemical compound offered for scientific research and development. This specialized molecule, with the molecular formula C 11 H 8 N 2 S 3 and a molecular weight of 264.39 g/mol , belongs to the thienopyrimidine family, a class of heterocyclic compounds known for their significant potential in medicinal chemistry and materials science. The compound's structure features a thieno[2,3-d]pyrimidine-4-thiol core substituted with a methyl group and a thiophen-2-yl moiety, which can be verified by its unique identifiers including the SMILES notation (SC1=C(C(C2=CC=CS2)=CS3)C3=NC(C)=N1) and InChIKey (RXHAWENUDTUMBB-UHFFFAOYSA-N) . While specific biological activities and mechanisms of action for this exact compound are not detailed in the available sources, thienopyrimidine derivatives are widely investigated in pharmaceutical research for their diverse pharmacological properties. Researchers value this scaffold for its potential as a core structure in designing novel therapeutic agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or animal use . Proper handling procedures should be consulted in a safety data sheet prior to use.

Properties

IUPAC Name

2-methyl-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S3/c1-6-12-10(14)9-7(5-16-11(9)13-6)8-3-2-4-15-8/h2-5H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHAWENUDTUMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=CS2)C3=CC=CS3)C(=S)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine-4-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of thiophene derivatives with pyrimidine precursors in the presence of a base. The reaction conditions often involve

Biological Activity

2-Methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine-4-thiol is a compound belonging to the thieno[2,3-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anti-inflammatory, anti-cancer, and anti-tyrosinase agent.

Chemical Structure and Properties

The compound's chemical structure is represented as follows:

C11H8N2S3\text{C}_{11}\text{H}_{8}\text{N}_{2}\text{S}_{3}

It features a thieno[2,3-d]pyrimidine core, which is known for its ability to interact with various biological targets due to its heterocyclic nature.

1. Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of thieno[2,3-d]pyrimidine derivatives. For instance, compounds with similar structures have shown significant inhibition of pro-inflammatory cytokines and pathways such as NF-kB and MAPK signaling. The mechanism often involves the modulation of oxidative stress and inflammatory mediators.

Table 1: Summary of Anti-Inflammatory Activity

CompoundIC50 (µM)Mechanism of Action
2-Methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine-4-thiolTBDInhibition of NF-kB
Related Compound A15MAPK pathway modulation
Related Compound B20Cytokine inhibition

2. Anti-Cancer Activity

Thieno[2,3-d]pyrimidine derivatives have been investigated for their anti-cancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The proposed mechanism involves the disruption of cell cycle progression and the induction of oxidative stress.

Case Study: HepG2 Cell Line

In a study assessing the cytotoxic effects on HepG2 cells, 2-Methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine-4-thiol exhibited an IC50 value of approximately 25 µM after 48 hours of treatment. This indicates moderate efficacy compared to established chemotherapeutic agents.

Table 2: Anti-Cancer Activity Overview

Cell LineTreatment DurationIC50 (µM)
HepG248 hours25
MCF-772 hoursTBD

3. Anti-Tyrosinase Activity

The compound has also been evaluated for its potential as a tyrosinase inhibitor. Tyrosinase plays a crucial role in melanin production; thus, inhibitors can be beneficial in treating hyperpigmentation disorders.

Molecular Docking Studies

Molecular docking simulations suggest that 2-Methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine-4-thiol can effectively bind to the active site of tyrosinase, potentially competing with natural substrates.

Table 3: Tyrosinase Inhibition Data

CompoundBinding Affinity (kcal/mol)% Inhibition at 100 µM
2-Methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine-4-thiolTBDTBD
Kojic Acid-7.585

Comparison with Similar Compounds

Comparison with Similar Thieno[2,3-d]pyrimidine Derivatives

Structural Modifications and Substituent Effects

The biological and physicochemical properties of thieno[2,3-d]pyrimidines are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Group Comparisons
Compound Name Position 4 Substituent Position 5 Substituent Key Functional Groups Biological Activity (Reported) Reference
Target Compound Thiol (-SH) Thiophen-2-yl Thiol, Methyl Not explicitly reported -
4-Chloro-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine Chloro (-Cl) Thiophen-2-yl Chloro Intermediate for further substitution
5-Methyl-6-(oxadiazol-2-yl)thieno[2,3-d]pyrimidine-4-thione Thione (=S) Methyl, Oxadiazole Thione, Oxadiazole Moderate antimicrobial activity
3-Substituted Phenyl-5-(thiophen-2-yl)triazolopyrimidine Triazole Thiophen-2-yl Triazole, Phenyl Antimicrobial, Antifungal
5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-one Oxo (=O) Methyl Oxo, Methyl Antioxidant, Anticancer potential
Key Observations:
  • Position 4 Substituents : The thiol group in the target compound offers nucleophilic reactivity, distinguishing it from chloro (electron-withdrawing, ), thione (less reactive, ), or oxo derivatives (hydrogen-bonding capability, ).
  • Thiophen-2-yl at Position 5 : Common in antimicrobial analogs (e.g., triazolopyrimidines, ), suggesting this group enhances interactions with microbial targets.
  • Methyl Group at Position 2 : Unique to the target compound; methyl groups generally improve lipophilicity and metabolic stability.

Physicochemical Properties

  • Solubility : Thiol and thione groups enhance water solubility compared to chloro or methyl derivatives.
  • Melting Points : Chloro derivatives (e.g., ) typically have higher m.p. (>200°C) due to stronger intermolecular forces, whereas thiols may exhibit lower m.p. depending on crystallization.

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